5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural elements include:
- Position 5: A 3-bromophenyl group linked via a morpholino-methyl substituent.
- Position 2: An ethyl group.
- Position 6: A hydroxyl group.
This compound belongs to a broader class of thiazolo-triazole derivatives, which are studied for diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects . Its synthesis likely involves condensation reactions of substituted triazole-thiols with aldehydes or ketones under acidic or reflux conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
5-[(3-bromophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYPEMKHAYSSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of a bromophenyl group and a morpholino substituent suggests potential interactions with biological targets.
Antimicrobial Activity
Compounds containing thiazole and triazole structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives of triazoles are often evaluated for their efficacy against various bacterial strains and fungi. The incorporation of bromophenyl groups can enhance lipophilicity, potentially improving membrane permeability and antimicrobial effectiveness.
Anticancer Properties
Thiazolo[3,2-b][1,2,4]triazoles have shown promise in cancer research. Studies indicate that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The morpholino group may also contribute to selective targeting of cancer cells due to its ability to modulate biological pathways.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, similar compounds have been studied for their ability to inhibit kinases or other enzymes critical in cancer progression or microbial resistance.
Case Studies
- Antimicrobial Activity Study : A study conducted on thiazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial potency. Compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria.
- Anticancer Activity : In vitro studies on triazole-containing compounds showed promising results in inhibiting proliferation in breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways.
- Enzyme Inhibition : Research indicated that certain thiazolo-triazole derivatives were effective inhibitors of specific kinases involved in tumor growth, suggesting a potential for therapeutic applications in oncology.
Data Table
| Activity | Compound Type | Target | Effectiveness |
|---|---|---|---|
| Antimicrobial | Thiazolo-triazole derivatives | Gram-positive bacteria | Significant inhibition |
| Anticancer | Triazole derivatives | Breast cancer cell lines | Induces apoptosis |
| Enzyme inhibition | Thiazolo-triazole derivatives | Specific kinases | Effective inhibition |
Comparison with Similar Compounds
Anticancer Activity
- 5-arylidene-thiazolotriazol-6-ones (269a–e) : Exhibited potent anticancer activity (IC₅₀: 1.2–8.7 μM) against human leukemia cells, outperforming amide analogs .
- Target Compound: Activity unreported, but the 3-bromophenyl and morpholino groups could modulate kinase or protease inhibition, common targets in anticancer drug design.
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[...]triazole (3c) : Highly active in the maximal electroshock (MES) test (ED₅₀: 25.3 mg/kg) .
- 6-(4-Propoxyphenyl)thiazolo[...]triazole (5b) : Dual activity in MES and pentylenetetrazole (PTZ) tests .
- Target Compound: No anticonvulsant data reported, but the 3-bromophenyl group’s electron-withdrawing nature may differ from 4-fluorophenyl in 3c.
Antimicrobial Activity
- (Z)-5-(Thiophen-2-ylmethylene)thiazolo[...]-6(5H)-one (2k) : LCMS m/z 236 [M+H]⁺; structural analogs showed moderate antibacterial effects .
Key Research Findings and Trends
Substituent Impact: Electron-withdrawing groups (e.g., bromophenyl) at position 5 enhance stability and receptor affinity, while oxygen-containing groups (e.g., morpholino) improve solubility .
Position 2 Modifications : Alkyl groups (e.g., ethyl) may reduce metabolic degradation compared to aryl substituents .
Biological Selectivity : Fluorophenyl derivatives (e.g., 3c) show model-specific efficacy (MES vs. PTZ), suggesting substituent-dependent target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
